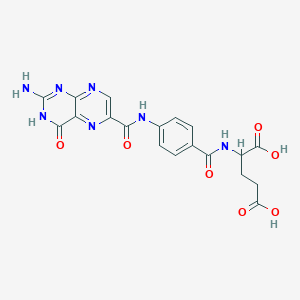

9-Oxofolic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[[4-[(2-amino-4-oxo-3H-pteridine-6-carbonyl)amino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N7O7/c20-19-25-14-13(17(31)26-19)23-11(7-21-14)16(30)22-9-3-1-8(2-4-9)15(29)24-10(18(32)33)5-6-12(27)28/h1-4,7,10H,5-6H2,(H,22,30)(H,24,29)(H,27,28)(H,32,33)(H3,20,21,25,26,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYWIHISJSBZLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C2=CN=C3C(=N2)C(=O)NC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 9 Oxofolic Acid

Stereochemical Control and Regioselectivity in Synthesis

The synthesis of 9-oxofolic acid presents two significant challenges that chemists must overcome to ensure the formation of the correct isomer: regioselectivity in the formation of the pteridine (B1203161) ring and stereochemical control at the chiral center of the L-glutamic acid moiety.

Regioselectivity in Pteridine Ring Formation

A common and effective method for achieving this is through the condensation of a 4,5-diaminopyrimidine (B145471) with an α,β-dicarbonyl compound. In the case of this compound, the precursor is 2,5,6-triamino-4(3H)-pyrimidinone. The regioselectivity of the condensation reaction is influenced by the nature of the dicarbonyl compound and the reaction conditions. Several named reactions, such as the Timmis, Viscontini, and Polonovski–Boon syntheses, offer pathways to regioselectively synthesize pteridines. These methods often rely on the differential reactivity of the carbonyl groups in the dicarbonyl compound and the amino groups in the pyrimidine (B1678525) precursor to direct the cyclization process. For instance, the Viscontini reaction, which utilizes α-oxo oximes derived from sugars, is known to produce regioselective products. mdpi.com Similarly, the Timmis reaction provides a regioselective route to pterins by condensing a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group. mdpi.com

Stereochemical Control in the Side-Chain

The side chain of this compound contains L-glutamic acid, which possesses a chiral center. Maintaining the integrity of this stereocenter is paramount, as the biological activity of folic acid and its derivatives is highly dependent on their stereochemistry. The primary challenge arises during the formation of the amide (or peptide) bond between the p-aminobenzoyl moiety and the L-glutamic acid.

This coupling reaction typically involves the activation of the carboxylic acid group of the p-aminobenzoyl moiety to facilitate nucleophilic attack by the amino group of L-glutamic acid. However, this activation step can inadvertently lead to racemization at the α-carbon of the amino acid, resulting in a mixture of L- and D-isomers. iris-biotech.deuni-kiel.de The mechanism of this racemization often involves the formation of a planar oxazolone (B7731731) intermediate, which can be protonated from either face with equal probability, leading to a loss of stereochemical purity. mdpi.com

To mitigate this, chemists employ a variety of strategies:

Coupling Reagents: The choice of coupling reagent is critical. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) when used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma) can suppress racemization by forming activated esters that are less prone to oxazolone formation. iris-biotech.de

Protecting Groups: The use of appropriate protecting groups on the amino and carboxyl functions of L-glutamic acid that are not involved in the coupling reaction is essential to prevent unwanted side reactions and maintain stereochemical integrity.

Reaction Conditions: Careful control of reaction parameters such as temperature, solvent, and base is crucial. Lower temperatures generally favor the desired stereochemical outcome by slowing down the rate of racemization. mdpi.com

The synthesis of the p-aminobenzoyl-L-glutamic acid fragment itself requires robust methods that preserve the chirality of the starting L-glutamic acid. The successful synthesis of this compound, therefore, represents a convergence of controlled regioselective ring formation and stereochemically sound peptide coupling techniques.

Role As a Chemical Intermediate and Precursor in Advanced Synthesis

Utilization of 9-Oxofolic Acid in the Synthesis of Pteridine-6-Carboxamides

A primary application of this compound lies in its role as a precursor for the synthesis of pteridine-6-carboxamides. zju.edu.cnacs.org The synthetic strategy often commences with the oxidative cleavage of the C9-N10 bond of a folic acid derivative to produce a pteridine-6-carboxylic acid. acs.orgchem960.com This crucial intermediate can then be coupled with a diverse range of amines to generate a library of pteridine-6-carboxamides. zju.edu.cnacs.org

For example, a study by Nair and Baugh in 1973 detailed the synthesis of pteridine-6-carboxamides starting from this compound and 9-oxoaminopterin. zju.edu.cnacs.org This methodology allows for the systematic introduction of various substituents at the 6-position of the pteridine (B1203161) ring, facilitating the exploration of structure-activity relationships for potential therapeutic agents.

Table 1: Synthesis of Pteridine-6-Carboxamides from this compound

| Starting Material | Key Intermediate | Final Products | Reference |

| This compound | Pteridine-6-carboxylic acid | Pteridine-6-carboxamides | zju.edu.cnacs.org |

| 9-Oxoaminopterin | Pteridine-6-carboxylic acid | Pteridine-6-carboxamides | zju.edu.cnacs.org |

Applications in the Derivatization of Folic Acid Analogues

The chemical functionality of this compound makes it an invaluable tool for creating derivatives of folic acid. The ketone group at the 9-position serves as a versatile handle for a variety of chemical modifications, enabling the synthesis of novel folic acid analogues with potentially altered biological activities. nih.gov These modifications can significantly impact the molecule's properties, leading to compounds with enhanced or entirely new functions. nih.gov

The synthesis of these analogues often involves multiple steps, including protection and deprotection of various functional groups, to achieve the desired chemical transformation at the C9-N10 bridge region. nih.gov For instance, the synthesis of 10-oxafolic acid and 10-oxaaminopterin (B13407698), analogues where the nitrogen at the 10-position is replaced by oxygen, highlights the utility of multi-step synthetic sequences to achieve targeted modifications of the folic acid scaffold. nih.gov

Potential as a Building Block for Complex Bioactive Molecules

The inherent structural features of this compound, including its pteridine core, make it a valuable building block for the construction of more complex bioactive molecules. sigmaaldrich.comasischem.com Chemical building blocks are fundamental molecular units used in organic synthesis to construct more elaborate compounds. all-chemistry.com The pteridine ring system is a recurring motif in numerous biologically active compounds, and this compound provides a readily accessible starting point for incorporating this scaffold into larger molecular frameworks.

The modular nature of this compound allows for a combinatorial approach to synthesis, where different fragments can be systematically combined to generate libraries of diverse compounds. This approach is instrumental in the discovery of new lead compounds in drug development. The ability to modify the p-aminobenzoyl-L-glutamic acid side chain further expands the diversity of molecules that can be synthesized from this versatile precursor.

Precursor Role in Biosynthetic Pathways (Excluding Human Clinical Context)

In various biological systems, particularly in microorganisms, folic acid and its derivatives are subject to a range of enzymatic transformations. While the direct biosynthetic pathway leading to this compound is not a primary metabolic route, the oxidation of folate derivatives can occur. nih.gov The study of how organisms metabolize these oxidized forms of folates can provide valuable insights into metabolic robustness and potential salvage pathways.

In non-human contexts, the metabolism of folate-related compounds can differ significantly. For instance, bacteria possess diverse biosynthetic pathways for producing a variety of 9-carbon α-keto acid sugars known as nonulosonic acids (NulOs). nih.gov While not directly involving this compound, the study of these pathways reveals the metabolic versatility of microorganisms in synthesizing complex carbohydrates from simpler precursors. nih.gov Furthermore, the investigation of how different organisms process amino sugars and other modified carbohydrates provides a broader understanding of metabolic diversity. nih.govresearchgate.netmdpi.com

Advanced Analytical Research Methodologies for 9 Oxofolic Acid

Spectroscopic Characterization Techniques in Research

Spectroscopic methods are indispensable tools in the chemical analysis of 9-Oxofolic acid, providing detailed information about its molecular structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of this compound. nih.govemerypharma.com By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the connectivity and spatial arrangement of atoms within the molecule. researchgate.net A typical approach involves a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. emerypharma.com

The initial step is often the acquisition of a ¹H-NMR spectrum, which provides information on the chemical environment, number, and neighboring protons for each proton in the molecule. emerypharma.com For a molecule like this compound, this would reveal characteristic signals for the protons in the pteridine (B1203161) ring, the p-aminobenzoyl group, and the glutamate (B1630785) moiety. Further structural confirmation is achieved through 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) spectroscopy. COSY experiments establish proton-proton coupling networks, helping to piece together the spin systems within the molecule. emerypharma.com HSQC correlates protons with their directly attached carbons, providing a map of C-H bonds. magritek.comoxinst.com To establish long-range connectivity between protons and carbons (separated by two or three bonds), the Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial. oxinst.com This is particularly useful for identifying the connections between the different structural fragments of this compound.

| NMR Experiment | Purpose in this compound Analysis |

| ¹H-NMR | Provides information on proton chemical shifts, integration (number of protons), and coupling constants. emerypharma.com |

| ¹³C-NMR | Identifies the number of unique carbon environments in the molecule. |

| COSY (Correlation Spectroscopy) | Reveals proton-proton (¹H-¹H) correlations, establishing connectivity between adjacent protons. emerypharma.com |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached carbons (¹H-¹³C). magritek.comoxinst.com |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows long-range correlations between protons and carbons (two to three bonds), crucial for connecting molecular fragments. oxinst.com |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Provides information about the spatial proximity of protons, aiding in the determination of stereochemistry. researchgate.net |

Mass Spectrometry (MS) for Identification and Quantification in Complex Matrices

Mass spectrometry (MS) is a highly sensitive technique used for the identification and quantification of this compound, especially in complex biological matrices. researchgate.net MS measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of the compound and its fragments. The molecular formula of this compound is C₁₉H₁₇N₇O₇, giving it a molecular weight of 455.39 g/mol . axios-research.com

For identification, high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments. animbiosci.org Tandem mass spectrometry (MS/MS) is employed for structural confirmation. In this technique, the precursor ion corresponding to this compound is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification. researchgate.net

Quantitative analysis is often performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which are tandem MS techniques. mdpi.com These methods offer high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions unique to this compound. researchgate.netmdpi.com This allows for accurate quantification even in the presence of many other compounds.

| Mass Spectrometry Technique | Application in this compound Research |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for determining elemental composition. animbiosci.orgnih.gov |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation through fragmentation analysis and confirmation of identity. researchgate.netmdpi.com |

| Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | Targeted quantification with high sensitivity and selectivity in complex samples. mdpi.commdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Research Applications

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique that measures the absorption of UV or visible light by a compound. technologynetworks.com This technique is valuable for the quantitative analysis of this compound and for monitoring its presence in various samples. ijprajournal.com The absorption of UV-Vis light is dependent on the electronic structure of the molecule, particularly the presence of chromophores, which are functional groups that absorb light. researchgate.net

In the context of this compound, the pteridine ring system and the p-aminobenzoyl group are significant chromophores that give rise to characteristic absorption maxima in the UV region. The position and intensity of these absorption peaks can be used for qualitative identification and for quantitative measurements based on the Beer-Lambert law. wepub.org UV-Vis spectroscopy is often used as a detection method in conjunction with chromatographic techniques like HPLC. chemrj.org While not as structurally informative as NMR or MS, its simplicity, cost-effectiveness, and reliability make it a valuable tool in many research applications. wepub.org

| UV-Vis Spectroscopy Parameter | Significance for this compound Analysis |

| λmax (Wavelength of Maximum Absorbance) | Characteristic of the compound's chromophores; used for identification. mdpi.com |

| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at a specific wavelength; essential for quantification. |

| Absorbance | Directly proportional to the concentration of the compound in a solution, according to the Beer-Lambert law. wepub.org |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from other components in a mixture, which is a critical step before its detection and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development for Research

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound. researchgate.net The development of a robust HPLC method involves optimizing several parameters to achieve good resolution, peak shape, and analysis time.

A common approach for analyzing polar compounds like this compound is reversed-phase (RP) HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. chemrj.orgjrespharm.com The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as methanol (B129727) or acetonitrile. chemrj.orgresearchgate.net The pH of the buffer is a critical parameter that can affect the retention and peak shape of ionizable compounds. Gradient elution, where the composition of the mobile phase is changed during the run, is often employed to achieve better separation of complex mixtures. nih.gov

Method validation is a crucial part of HPLC method development, ensuring that the method is accurate, precise, linear, and specific for its intended purpose. chemrj.org Validation parameters include linearity, range, accuracy, precision, and specificity. jrespharm.com

| HPLC Parameter | Considerations for this compound Analysis |

| Stationary Phase | C18 columns are commonly used for reversed-phase separation. mdpi.comjrespharm.com |

| Mobile Phase | A mixture of aqueous buffer and an organic modifier (e.g., methanol, acetonitrile). chemrj.orgresearchgate.net The pH and ionic strength of the buffer are critical. |

| Flow Rate | Optimized to balance analysis time and separation efficiency. chemrj.org |

| Detection | UV detection at the λmax of this compound is common. chemrj.orgresearchgate.net Mass spectrometry can also be used for more selective detection. |

| Injection Volume | Kept small to avoid column overload and band broadening. |

| Column Temperature | Controlled to ensure reproducible retention times. chemrj.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Targeted and Untargeted Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry. nih.gov This hybrid technique is exceptionally well-suited for the analysis of this compound in complex biological samples. LC-MS can be used for both targeted and untargeted analysis. metwarebio.com

Targeted LC-MS analysis focuses on the quantification of a specific, known compound, in this case, this compound. metwarebio.com This approach typically uses tandem mass spectrometry (MS/MS) in modes like SRM or MRM for maximum sensitivity and selectivity. mdpi.comjfda-online.com An isotopically labeled internal standard, if available, is often used to improve the accuracy and precision of quantification. mdpi.com

Untargeted LC-MS , or metabolomics, aims to measure as many metabolites as possible in a sample to get a broad overview of the metabolic state. animbiosci.orgjfda-online.com This is a discovery-driven approach that can help identify unexpected changes in metabolite levels. metwarebio.com In the context of this compound research, untargeted metabolomics could reveal pathways affected by its presence or metabolism. This approach generally utilizes high-resolution mass spectrometers to acquire data on a wide range of compounds. animbiosci.org

The choice between targeted and untargeted analysis depends on the research question. Targeted analysis is ideal for hypothesis testing and accurate quantification of a specific compound, while untargeted analysis is suited for hypothesis generation and discovering novel biomarkers or metabolic pathways. metwarebio.com

Capillary Electrophoresis (CE) for Research Purposes

Capillary Electrophoresis (CE) represents a powerful and green analytical alternative for the analysis of charged molecules like this compound. chimia.chmdpi.com This technique separates compounds based on their differential migration within a narrow capillary tube filled with a buffered electrolyte under the influence of a high-voltage electric field. oiv.int The separation is driven by two main factors: the electrophoretic mobility of the analyte and the electroosmotic flow of the buffer solution. oiv.int

While specific applications detailing the analysis of this compound by CE are not extensively documented, the established success of CE in separating Folic Acid and its isomers demonstrates the technique's high suitability for this purpose. rsc.orgnih.gov CE offers several advantages for research applications, including exceptionally high separation efficiency, short analysis times, and minimal consumption of samples and reagents, making it an eco-friendly choice. mdpi.commdpi.com Different modes of CE, such as Capillary Zone Electrophoresis (CZE), can be employed. chimia.chmdpi.com For instance, CZE has been effectively used with chemiluminescence (CL) detection for the rapid determination of Folic Acid, achieving low detection limits and good precision. rsc.orgnih.gov Given the structural similarity, these CE methods provide a strong foundation for developing specific protocols for the analysis of this compound in research contexts.

Development of Reference Standards and Impurity Profiling Methodologies

The control of impurities in pharmaceutical substances is a critical requirement mandated by regulatory authorities to ensure the safety and efficacy of drug products. ajprd.com Impurity profiling, the process of identifying and quantifying these undesirable substances, is therefore of paramount importance throughout the drug development process. ijbpas.com

This compound is recognized as a significant impurity of Folic Acid. axios-research.comaxios-research.com As such, fully characterized, high-purity this compound is utilized as a reference standard. axios-research.com This reference material is essential for analytical method development, validation, and quality control applications, allowing for accurate identification and quantification during the synthesis and formulation of Folic Acid. axios-research.com

Table 1: Chemical Properties of this compound Reference Standard

| Property | Value | Source |

|---|---|---|

| Synonym | N-[4-[[(2-Amino-1,4-dihydro-4-oxo-6-pteridinyl)carbonyl]amino]benzoyl]-L-glutamic Acid | cymitquimica.com |

| Molecular Formula | C₁₉H₁₇N₇O₇ | cymitquimica.comaxios-research.compharmaffiliates.com |

| Molecular Weight | 455.38 g/mol | cymitquimica.comaxios-research.compharmaffiliates.com |

| CAS Number | 39707-61-4 | cymitquimica.compharmaffiliates.com |

Methodologies for impurity profiling often involve a combination of chromatographic and spectroscopic techniques. ajprd.com For Folic Acid and its related compounds, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful. chimia.ch These methods allow for the separation of the main component from its impurities, followed by their identification based on mass-to-charge ratio and fragmentation patterns. chimia.ch The development of a robust impurity profiling method requires a systematic approach, often starting with the screening of various chromatographic columns and mobile phase conditions to achieve optimal separation of all potential impurities. chromatographyonline.com

Qualitative and Quantitative Analysis in Biological Research Samples (Non-Clinical)

The analysis of this compound in non-clinical biological samples, such as plasma and urine, is crucial for metabolic and pharmacokinetic research. This requires highly sensitive and specific methods for both the detection (qualitative) and measurement (quantitative) of the compound, often at very low concentrations. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the cornerstone techniques for the quantitative analysis of organic acids in biological matrices. nih.govmdpi.comsigmaaldrich.com These methods typically involve a sample preparation step to isolate the analytes from the complex biological matrix, which may include liquid-liquid extraction or solid-phase extraction. researchgate.net For GC-MS analysis, a derivatization step is often necessary to make the non-volatile organic acids amenable to gas chromatography. researchgate.net

The use of a mass spectrometer as a detector provides high selectivity and allows for the development of quantitative methods based on the monitoring of specific ion transitions, a technique known as Multiple Reaction Monitoring (MRM) in LC-MS/MS. mdpi.com This approach, combined with the use of stable isotope-labeled internal standards, can yield highly accurate and precise quantification over a wide dynamic range. mdpi.comreading.ac.uk

Table 2: Representative Parameters for Quantitative Analysis of an Organic Acid in a Biological Sample

| Parameter | Description/Example | Source |

|---|---|---|

| Analytical Technique | HPLC-MS/MS (High-Performance Liquid Chromatography-Tandem Mass Spectrometry) | mdpi.com |

| Sample Type | Plasma, Urine | nih.govsigmaaldrich.com |

| Sample Preparation | Batch isolation on silicic acid or liquid-liquid extraction | sigmaaldrich.comresearchgate.net |

| Derivatization | Formation of O-(2,3,4,5,6-pentafluorobenzyl)oximes (for GC-MS) or esterification | mdpi.comresearchgate.net |

| Chromatography | Reversed-phase C18 column | chimia.ch |

| Detection Mode | Dynamic Multiple Reaction Monitoring (MRM) | mdpi.com |

| Quantification | Linear regression from a standard curve using an internal standard | researchgate.net |

Biochemical and Metabolic Interplay of 9 Oxofolic Acid

Interaction with One-Carbon Metabolism Pathways (Folate Cycle)

The folate cycle is a critical metabolic network that facilitates the transfer of one-carbon units for the biosynthesis of nucleotides (purines and thymidylate) and the remethylation of homocysteine to methionine. fao.org The central molecule in this cycle is tetrahydrofolate (THF), the reduced and biologically active form of folic acid. Folic acid itself is a synthetic, oxidized form that must be reduced by the enzyme dihydrofolate reductase (DHFR) to become active. mhmedical.commdpi.com The stability and function of folate molecules are highly dependent on their chemical structure, particularly the C9-N10 bridge that links the pteridine (B1203161) ring to the p-aminobenzoylglutamate (PABA) moiety. fao.org

Investigation of Potential Metabolic Fates within Cellular Systems

Research into the metabolism of folic acid indicates that it can undergo cleavage, particularly at the C9-N10 bond. fao.orgnih.gov Studies in rats using radiolabeled folic acid have shown that a significant portion of the administered vitamin undergoes scission, leading to the excretion of breakdown products. nih.govnih.gov This cleavage separates the pteridine ring from the PABA-glutamate tail, rendering the resulting molecules biologically inactive as coenzymes in one-carbon metabolism. fao.org

9-Oxofolic acid is chemically defined by the presence of a carbonyl (oxo) group at the C9 position, which represents an oxidative modification of the parent folic acid molecule. cymitquimica.comlgcstandards.com This suggests that this compound is not an active intermediate within the folate cycle but rather a catabolite or a product of oxidative degradation. The formation of this compound would signify an irreversible breakdown of the folate structure at the C9-N10 bridge, representing a loss of functional folate from the cellular pool. While the precise enzymatic or non-enzymatic pathways leading to its formation in vivo are not fully elucidated, its structure points to it being a terminal product rather than a substrate for further anabolic reactions in the folate cycle.

Table 1: Potential Metabolic Fates of Folic Acid

| Compound | Role/Metabolic Fate | Biological Activity | Reference |

|---|---|---|---|

| Folic Acid | Precursor to active folates | Inactive until reduced | mdpi.com |

| Dihydrofolate (DHF) | Intermediate in the folate cycle | Intermediate, substrate for DHFR | mdpi.com |

| Tetrahydrofolate (THF) | Active coenzyme form | Active, one-carbon carrier | mdpi.com |

| This compound | Potential oxidative breakdown product | Likely inactive | fao.orgnih.gov |

| Pteridine derivatives | Breakdown product from C9-N10 cleavage | Inactive | fao.org |

| p-Aminobenzoylglutamate | Breakdown product from C9-N10 cleavage | Inactive | fao.org |

Hypothetical Influence on Folate-Dependent Enzyme Activities

The enzymes of the folate cycle possess highly specific active sites that recognize the distinct structure of folate vitamers. Alterations to the folic acid structure, especially in the C9-N10 bridge region, can dramatically affect enzyme binding and activity. Many successful antifolate drugs, such as methotrexate (B535133), function by being structural analogues that bind to and inhibit key folate-dependent enzymes. wikipedia.orgsigmaaldrich.com

While direct studies on the interaction between this compound and folate-dependent enzymes are not widely available, hypotheses can be drawn from research on similar analogues. A notable example is 10-oxafolic acid , an analogue where the nitrogen atom at the N10 position is replaced by an oxygen atom. nih.gov Studies have shown that 10-oxafolic acid exhibits potent antifolate activity, and its 4-amino analogue (10-oxaaminopterin) is a powerful inhibitor of dihydrofolate reductase (DHFR), with activity comparable to methotrexate. nih.gov Furthermore, the reduced form, 7,8-Dihydro-10-oxafolic acid, was found to be incapable of acting as a substrate for DHFR and did not inhibit the enzyme, highlighting the importance of the modification on the parent oxidized structure. nih.gov

Given that this compound also possesses a significant structural modification at the critical C9-N10 bridge, it is plausible to hypothesize that it could act as an inhibitor of folate-dependent enzymes. The introduction of a polar oxo group at C9 could interfere with the proper positioning of the molecule within the active site of DHFR or other enzymes, potentially preventing the binding of the natural substrate, folic acid, or its reduced forms. This would classify this compound as a potential antifolate, a compound that disrupts the normal processing and function of the folate cycle.

Table 2: Structural Comparison of Folic Acid and Related Analogues

| Compound | Key Structural Feature | Interaction with DHFR | Reference |

|---|---|---|---|

| Folic Acid | Standard C9-N10 amine bridge | Natural Substrate | mhmedical.com |

| Methotrexate | N10-methyl group and 4-amino on pteridine ring | Potent Inhibitor | mdpi.comsigmaaldrich.com |

| 10-Oxafolic Acid | Oxygen atom replaces N10 amine (ether linkage) | Analogue shows antifolate activity | nih.gov |

| This compound | Oxo (keto) group at C9 position | Hypothetically an inhibitor | sigmaaldrich.comnih.gov |

Redox Chemistry and Cellular Redox Homeostasis Implications

Cellular redox homeostasis is the balance between oxidizing species (like reactive oxygen species, ROS) and reducing agents (antioxidants). Folates, particularly the reduced forms, are chemically labile and susceptible to oxidation. fao.org This oxidative degradation can lead to a loss of vitamin activity and is a significant factor in the instability of natural folates during food processing and storage. fao.orgnih.gov

Potential Involvement in Oxidative Stress Responses at a Molecular Level

The formation of this compound is intrinsically linked to redox chemistry, as its name and structure imply it is a product of the oxidation of folic acid. Studies have demonstrated that folic acid can be electrochemically oxidized at the C9-N10 bond. researchgate.net In biological systems, oxidative stress, characterized by an overabundance of ROS, can damage cellular components, including vitamins. The reduced forms of folate (tetrahydrofolate and dihydrofolate) are particularly vulnerable to oxidative cleavage at this bond. fao.org

Folic acid supplementation has been shown in some studies to bolster the body's antioxidant defenses, leading to increased levels of glutathione (B108866) (GSH) and total antioxidant capacity (TAC), and decreased levels of the lipid peroxidation marker malondialdehyde (MDA). nih.govnih.gov This suggests that active folates participate in maintaining redox homeostasis. In this context, the formation of this compound can be viewed as a molecular consequence of oxidative stress. When active folates are consumed while neutralizing ROS or are damaged by them, they can be irreversibly converted to oxidized, inactive products like this compound. Therefore, the presence of this compound in a biological system could potentially serve as a biomarker of oxidative damage to the cellular folate pool, representing the "cost" of maintaining redox balance or the result of uncontrolled oxidative stress.

Relationship with Other Oxo-Acids in Biological Systems (Comparative Studies)

Oxo-acids are chemical compounds that contain an oxygen atom (as a keto or aldehyde group) and an acidic group. researchgate.net In biology, various oxo-acids (often called keto-acids) are crucial intermediates in metabolic pathways. For example, α-keto acids like α-ketoglutarate, oxaloacetate, and pyruvate (B1213749) are central to the citric acid cycle and amino acid metabolism. mdpi.com These molecules are dynamic intermediates, readily converted to other compounds.

In contrast, this compound appears to be a metabolic end-product resulting from degradation rather than a functional intermediate. fao.orgnih.gov A more direct and relevant comparison can be made with synthetic folate analogues that incorporate an oxo-group or a similar modification. As previously discussed, 10-oxafolic acid is a structural analogue where the N10 position is replaced by an ether (oxo) linkage. nih.gov This compound was synthesized to probe the function of the C9-N10 bridge and was found to be a potent antifolate. nih.gov The comparison between this compound and 10-oxafolic acid is insightful: both are modified at the C9-N10 bridge, and both are likely to be poor substrates for folate-reducing enzymes. However, 10-oxafolic acid was specifically designed and shown to be a potent enzyme inhibitor, whereas this compound is more likely a naturally occurring product of oxidative damage. This comparison underscores how a modification in this critical region, whether a keto group at C9 or an ether linkage at N10, disrupts the molecule's ability to function within the folate cycle and can instead confer inhibitory properties.

Table 3: Comparative Overview of Biologically Relevant Oxo-Acids

| Oxo-Acid | Class/Origin | Primary Biological Role | Reference |

|---|---|---|---|

| α-Ketoglutarate | α-Keto acid | Intermediate in the citric acid cycle; nitrogen transport | mdpi.com |

| Pyruvate | α-Keto acid | End product of glycolysis; links to citric acid cycle | mdpi.com |

| 10-Oxafolic Acid | Synthetic Folic Acid Analogue | Antifolate; potent inhibitor of DHFR | nih.gov |

| This compound | Folic Acid Derivative | Likely an inactive catabolite from oxidative degradation | fao.orgnih.govresearchgate.net |

Table of Mentioned Compounds

Enzymatic and Molecular Interactions of 9 Oxofolic Acid

Studies on Interactions with Dihydrofolate Reductase (DHFR) and Other Folate-Metabolizing Enzymes

Dihydrofolate reductase (DHFR) is a crucial enzyme in folate metabolism, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids researchgate.netmdpi.com. Folic acid, the synthetic form of folate, must first be reduced to DHF and then to THF by DHFR to become biologically active nih.govfao.org. Many antifolate drugs function by inhibiting DHFR, thereby disrupting DNA synthesis and cell proliferation nih.govmdpi.com.

Other key enzymes in the folate pathway include:

Thymidylate Synthase (TS): Catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis. This reaction requires 5,10-methylenetetrahydrofolate as a cofactor nih.govnih.gov.

Folylpolyglutamate Synthase (FPGS): Adds glutamate (B1630785) residues to folates and antifolates. Polyglutamylation traps these molecules inside the cell and often increases their affinity for folate-dependent enzymes nih.govwikipedia.orgproteopedia.org.

While extensive research exists on the interaction of various folate analogues and inhibitors with these enzymes mdpi.comnih.govnih.gov, specific studies detailing the interaction between 9-Oxofolic acid and DHFR, TS, or FPGS are not readily found in the reviewed literature. It is plausible that as a derivative of folic acid, this compound could interact with these enzymes, but without experimental data, its role as a substrate, inhibitor, or effector remains uncharacterized.

Exploration of Binding Affinity and Specificity with Target Proteins

The binding affinity of a ligand to a protein is a measure of the strength of their interaction, often quantified by the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50) sigmaaldrich.com. High-affinity folate-binding proteins and receptors exist to transport folates across cell membranes nih.gov. Enzymes within the folate pathway also exhibit specific binding affinities for their various substrates and inhibitors nih.govnih.gov. For instance, the anticancer drug methotrexate (B535133) binds to DHFR with a very high affinity, making it a potent inhibitor nih.govresearchgate.net.

There is a lack of published data measuring the binding affinity (e.g., Kd, Ki, or IC50 values) of this compound with DHFR or other specific folate-related target proteins. Determining this would require experimental techniques such as enzyme kinetics assays, isothermal titration calorimetry (ITC), or surface plasmon resonance (SPR). Without such studies, the specificity and strength of any potential interaction are unknown.

Mechanistic Investigations of Enzyme Inhibition or Activation

Enzyme inhibitors can act through various mechanisms, including competitive, noncompetitive, uncompetitive, or mixed inhibition nih.govyoutube.com. The mechanism of action determines how the inhibitor affects the enzyme's kinetic parameters, such as Km (substrate affinity) and Vmax (maximum reaction rate) sigmaaldrich.com. For example, competitive inhibitors bind to the active site and increase the apparent Km, while noncompetitive inhibitors bind to an allosteric site and decrease the Vmax youtube.com. Some compounds can also act as activators, increasing an enzyme's activity.

Mechanistic investigations are crucial for understanding a compound's biological effect and for drug development nih.gov. However, no studies were identified that investigated the potential inhibitory or activatory mechanism of this compound on DHFR or any other enzyme. It is therefore not possible to classify its mechanism of action.

Molecular Docking and Simulation of Enzyme-Ligand Complexes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity nih.govmdpi.comsamipubco.com. Molecular dynamics (MD) simulations can then be used to study the stability and conformational changes of the enzyme-ligand complex over time nih.govnih.gov. These in silico methods are valuable for understanding interactions at a molecular level and for designing new drugs nih.govbepls.com. Numerous docking and simulation studies have been performed for known DHFR inhibitors like methotrexate and other antifolates to elucidate their binding modes within the enzyme's active site mdpi.comresearchgate.net.

A search of the scientific literature did not yield any specific molecular docking or molecular dynamics simulation studies performed on the complex of this compound with DHFR or other folate-metabolizing enzymes. Such a study would involve preparing the 3D structures of this compound and the target enzyme, performing docking calculations to predict the binding pose and score, and running simulations to assess the stability of the predicted interactions. The absence of this data means the specific molecular interactions, such as hydrogen bonds or hydrophobic contacts, that might govern the binding of this compound to these enzymes have not been computationally explored or reported.

Cellular and Subcellular Research on 9 Oxofolic Acid

Effects on Cellular Growth and Proliferation in Model Systems (Non-Clinical)

Direct experimental data on how 9-Oxofolic acid affects cellular growth and proliferation in non-clinical models is not present in the current body of scientific literature. However, the fundamental role of its parent molecule, folic acid, in these processes is well-established.

In vitro studies have revealed that folic acid can have varied effects on cell proliferation, which are often dependent on the specific cell type and the experimental context. For instance, in C2C12 myoblast cell lines, a deficiency of folic acid has been shown to inhibit cell proliferation and trigger cellular senescence. nih.gov In contrast, some research indicates that elevated concentrations of folic acid might stimulate the proliferation of certain types of cancer cells. news-medical.net

Cell Cycle Regulation and Apoptosis Induction Mechanisms

Specific details regarding the mechanisms through which this compound might regulate the cell cycle or induce apoptosis are currently unavailable. The extensive research on folic acid and other related compounds can, however, offer insights into potential, albeit unconfirmed, pathways.

The integral role of folic acid in DNA synthesis creates an intrinsic link to the regulation of the cell cycle. nih.gov The cell cycle is governed by several checkpoints that assess the integrity of DNA before permitting a cell to advance to the subsequent phase. khanacademy.orgopentextbc.ca A lack of sufficient folic acid can result in DNA damage, which may activate cell cycle arrest to facilitate DNA repair. If the damage is irreparable, it can lead to the initiation of apoptosis, or programmed cell death. nih.govkhanacademy.org

Several studies focusing on folic acid have demonstrated its capacity to induce apoptosis in specific cancer cell lines. For example, research on human breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that folic acid treatment led to an increase in apoptosis and induced cell cycle arrest. nih.gov Another study conducted on colon cancer cells indicated that folic acid could trigger apoptosis through a p53-dependent mechanism. nih.gov The proposed mechanisms often involve the modulation of key regulatory proteins. For instance, research on 9-hydroxystearic acid, a different compound, demonstrated that it induces G2/M cell cycle arrest and apoptosis via a mitochondrial pathway that involves the hyperacetylation of p53 and an increase in Bax synthesis. nih.gov Although this compound is not this compound, its actions illustrate a potential pathway by which an oxidized fatty acid could influence these critical cellular processes.

Investigation of Impacts on Gene Expression and Protein Synthesis at a Molecular Level

There is a lack of specific investigations into the molecular impact of this compound on gene expression and protein synthesis. Nevertheless, the influence of folic acid on these fundamental cellular activities is well-documented.

Gene expression is the intricate process by which the information encoded in a gene is utilized to synthesize a functional product, such as a protein. wikipedia.org Folic acid plays a crucial role in this process through its involvement in one-carbon metabolism, which is vital for the synthesis of S-adenosylmethionine (SAM). SAM serves as a universal methyl donor for various methylation reactions, including the methylation of DNA and histones. These are key epigenetic modifications that play a significant role in regulating gene expression. sigmaaldrich.commdpi.com Consequently, fluctuations in folic acid levels can lead to alterations in DNA methylation patterns, thereby modifying the expression of a wide range of genes. mdpi.comnih.gov For instance, one study discovered that folic acid supplementation altered the expression of numerous genes involved in the development of the cerebral hemispheres in newborn mice. nih.gov

Subcellular Localization and Transport Mechanisms

There is no available research that details the specific subcellular localization or the transport mechanisms for this compound. The transport of its parent compound, folic acid, and its derivatives into cells is, however, well-characterized and occurs through specific transport systems.

In mammalian cells, the uptake of folates is primarily mediated by three distinct systems: the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRs). nih.gov

Reduced Folate Carrier (RFC): This transporter is responsible for the majority of folate uptake in most tissues at a neutral pH. nih.gov

Proton-Coupled Folate Transporter (PCFT): This transporter is particularly important for the absorption of folates in the intestine, where the pH is acidic. nih.gov

Folate Receptors (FRs): These are high-affinity receptors that facilitate folate uptake through endocytosis and are frequently overexpressed in certain types of cancer. nih.gov

The localization of these transporters within the cell is crucial for their function. For example, in polarized epithelial cells, they can be found on either the apical or basolateral membranes to enable the directional transport of folates. nih.gov Once inside the cell, folates are typically converted to polyglutamated forms, which effectively traps them within the cell and enhances their affinity for folate-dependent enzymes. sigmaaldrich.com While computational methods based on amino acid sequences can be used to predict the subcellular localization of proteins in general, such analyses have not been applied to this compound. d-nb.infoplos.orgmdpi.com

The general principles of transport across the cell membrane include passive diffusion, facilitated diffusion, and active transport, with the last of these requiring energy to move substances against their concentration gradient. byjus.comlibretexts.orgnumberanalytics.com The transport of folates into cells is an active process that is mediated by the specialized carrier proteins mentioned above.

Influence on Organelle Function (e.g., Mitochondria)

Direct scientific research on the influence of this compound on the function of organelles, including mitochondria, is currently not available. However, the relationship between folate metabolism and mitochondrial function is a field of active investigation.

Mitochondria are crucial organelles that are responsible for generating cellular energy in the form of ATP through oxidative phosphorylation (OXPHOS). They are also involved in the synthesis of various essential molecules and play a key role in cellular signaling. embopress.org Folate metabolism is compartmentalized within the cell, with distinct yet interconnected pathways operating in the cytoplasm, nucleus, and mitochondria. Mitochondria possess their own pool of folates and are capable of carrying out one-carbon metabolism to support processes such as the synthesis of glycine (B1666218) and the regeneration of ATP.

Studies have indicated that folic acid can offer protection against mitochondrial dysfunction that is induced by oxidative stress. In human dental pulp stem cells, folic acid was observed to mitigate oxidative damage by upregulating PGC-1α, a key regulator of mitochondrial biogenesis, and by promoting mitochondrial elongation and increasing ATP production. nih.gov Conversely, mitochondrial dysfunction can be triggered by various insults, leading to an increased production of reactive oxygen species (ROS), which can cause damage to cellular components, including the mitochondria themselves. mdpi.comnih.gov Research on other oxidized fatty acids has shown that they can induce mitochondrial dysfunction, which can ultimately lead to apoptosis. nih.gov This suggests a potential, though unproven, mechanism by which an oxidized derivative of folic acid could impact mitochondrial function.

Cell-Based Assays for Mechanistic Pathway Elucidation

There are no specific cell-based assays reported in the scientific literature for the purpose of elucidating the mechanistic pathways of this compound. However, a broad spectrum of cell-based assays is available to investigate the cellular and molecular effects of novel compounds. tebubio.comsigmaaldrich.compromega.com These assays are indispensable in the initial phases of drug discovery and for gaining an understanding of the biological activities of various chemical compounds. tebubio.com

To investigate the effects of a compound such as this compound on the pathways discussed in this article, the following assays could be utilized:

| Cellular Process | Assay Type | Examples | Information Gained |

| Cellular Growth & Proliferation | Viability/Proliferation Assays | MTT, AlamarBlue, CyQUANT | Quantifies the number of viable, proliferating cells. sigmaaldrich.comthermofisher.com |

| Cell Cycle | Flow Cytometry with DNA Dyes | Propidium Iodide, DAPI staining | Determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). |

| Apoptosis | Apoptosis Detection Kits | Annexin V/PI staining, TUNEL assay, Caspase activity assays | Detects and quantifies apoptotic cells and measures the activation of key apoptotic proteins. nih.govpromega.com |

| Gene Expression | Transcriptomic Analysis | RT-qPCR, Microarrays, RNA-Seq | Measures changes in the expression levels of specific genes or the entire transcriptome. nih.govbio-rad.com |

| Protein Synthesis | Protein Analysis | Western Blot, Ribosome Profiling | Measures changes in the levels of specific proteins or global protein synthesis rates. bio-rad.comnih.gov |

| Mitochondrial Function | Mitochondrial Health Assays | JC-1 assay for membrane potential, Seahorse XF for metabolic analysis, ROS detection assays | Assesses mitochondrial membrane potential, oxygen consumption rates, and the production of reactive oxygen species. nih.govthermofisher.com |

The combined use of these assays can provide a comprehensive and detailed picture of a compound's mechanism of action at both the cellular and molecular levels.

Synthesis and Research Applications of 9 Oxofolic Acid Derivatives and Analogues

Design and Synthesis of Novel Structural Analogues

The design and synthesis of novel structural analogues of 9-oxofolic acid have been driven by the quest for compounds with enhanced biological activity or specific properties for research applications. A variety of synthetic strategies have been employed to modify the core structure of this compound, leading to a range of analogues with unique characteristics.

One notable approach involves the synthesis of pteridine-6-carboxamides, which includes this compound and its counterpart, 9-oxoaminopterin. acs.org This line of research has contributed to the library of available antifolate compounds. Another significant area of exploration has been the alteration of the C9-N10 bridge region of folic acid. For instance, the synthesis of 10-oxafolic acid, where the 10-amino group is replaced by an oxygen atom, has been successfully achieved. nih.gov The synthetic route for this analogue utilized commercially available starting materials and involved a key nucleophilic displacement reaction. nih.gov

Furthermore, the synthesis of oxytocin (B344502) analogues with modifications at position 9 has been reported, demonstrating the versatility of synthetic approaches to create structural diversity. nih.gov In a different context, the Knoevenagel condensation reaction has been used to obtain rhodanine-3-acetic acid derivatives, which are being investigated for their potential as fluorescent probes. mdpi.com The synthesis of various heterocyclic compounds, such as 1,2,4-oxadiazole (B8745197) derivatives, has also been a focus, with the aim of developing new anticancer agents. scirp.orgnih.gov

The table below summarizes some of the synthesized analogues and the methods used.

| Analogue/Derivative Class | Synthetic Method Highlight | Key Structural Modification | Reference(s) |

| This compound / 9-Oxoaminopterin | Synthesis of pteridine-6-carboxamides | Carbonyl group at position 9 | acs.org |

| 10-Oxafolic acid | Nucleophilic displacement, cyclization, oxidation, hydrolysis | Replacement of 10-amino group with oxygen | nih.gov |

| Oxytocin Analogues | Solid-phase synthesis | Modifications at position 9 | nih.gov |

| Rhodanine-3-acetic acid derivatives | Knoevenagel condensation | Five-membered heterocyclic substituent | mdpi.com |

| 1,2,4-Oxadiazole derivatives | Reaction of phenyl hydrazine (B178648) with acetic anhydride, followed by reaction with aromatic aldehydes | Oxadiazole heterocyclic core | scirp.orgnih.gov |

| N(1)-substituted-N(2),N(2)-diphenyl oxalamides | Stirring diphenylcarbamoyl formyl chloride with substituted amines | Varied substitutions on the oxalamide backbone | nih.gov |

Structure-Activity Relationship (SAR) Studies for Modified Compounds

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For derivatives related to this compound, SAR studies have provided valuable insights for the rational design of more potent and selective agents.

In the context of antifolates, even small changes to the folic acid structure can lead to significant differences in biological activity. For example, 10-oxafolic acid and its aminopterin (B17811) analogue, 10-oxaaminopterin (B13407698), demonstrated potent antifolate activity against folate-requiring organisms. nih.gov Notably, 10-oxaaminopterin was a powerful inhibitor of dihydrofolate reductase from a methotrexate-resistant strain of Lactobacillus casei, with activity comparable to methotrexate (B535133) itself. nih.gov This highlights the impact of replacing the 10-amino group with oxygen.

SAR studies on other classes of compounds also provide relevant principles. For instance, in a series of 6-aryl-1,2-dihydro-2,2,4-trimethylquinolines, electron-withdrawing substituents at the meta position of the C(6) aryl group led to a significant improvement in their modulatory activity on the human progesterone (B1679170) receptor. nih.gov This led to the identification of potent, orally active nonsteroidal antiprogestins. nih.gov

Similarly, for fusidic acid derivatives with antibacterial properties, a pharmacophore model was developed that identified key structural features for activity, including hydrophobic centers, hydrogen bond acceptors, and a negative center around the C-21 position. frontiersin.org The SAR for a class of oxadiazole antibacterials revealed that hydrophobic substituents, particularly halogens, were well-tolerated and that introducing hydrogen-bond-donating substituents generally decreased activity against S. aureus. conicet.gov.ar

The table below presents findings from SAR studies on various compound classes, illustrating the principles that guide the optimization of biological activity.

| Compound Class | Key SAR Finding | Impact on Activity | Reference(s) |

| 10-Oxafolate Analogues | Replacement of 10-amino group with oxygen | Potent antifolate activity, with the aminopterin analogue inhibiting a resistant DHFR enzyme. | nih.gov |

| 6-Arylquinolines | Electron-withdrawing group at meta-position of C(6) aryl | Substantial improvement in progesterone receptor modulatory activity. | nih.gov |

| Fusidic Acid Derivatives | Presence of hydrophobic centers, H-bond acceptors, and a negative center at C-21 | Essential for antibacterial activity. | frontiersin.org |

| Oxadiazole Antibacterials | Hydrophobic substituents (e.g., halogens) | Well-tolerated and contribute to activity against S. aureus. | conicet.gov.ar |

| Phenolic Acid Derivatives | Number of hydroxyl ring substituents | Marked influence on antiproliferative and cytotoxic effects. | uc.pt |

These studies underscore the importance of systematic structural modifications and biological testing to elucidate the SAR, which is fundamental for the development of new and improved compounds.

Exploration of Derivatives as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems, such as proteins and metabolic pathways. thermofisher.kr Derivatives of this compound and other structurally related compounds have been explored as chemical probes due to their ability to interact with specific biological targets.

The concept of a chemical probe is to modulate a specific protein target to investigate the consequences of that modulation. thermofisher.kr An ideal chemical probe is potent, selective, and has a known mechanism of action. For example, aza-SAHA derivatives have been designed as selective chemical probes for histone deacetylase 10 (HDAC10). chemrxiv.org By incorporating structural features recognized only by HDAC10, a broad-spectrum inhibitor was converted into a selective probe. chemrxiv.org

Fluorescence-labeled analogues of bioactive molecules are another important class of chemical probes. The synthesis of fluorescence-labeled TAK779 analogs was undertaken to create chemical probes for studying the chemokine receptor CCR5. mdpi.com Although their binding to CCR5 could not be confirmed, these probes were found to penetrate cell membranes and localize to microtubules, demonstrating their utility in cell biology. mdpi.com Similarly, rhodanine-3-acetic acid derivatives are being investigated as fluorescent probes for bioimaging. mdpi.com

The strategic placement of functional groups is critical in the design of chemical probes. A study on trifunctional fatty acid derivatives with a diazirine group at different positions showed that the placement of this photo-crosslinking group significantly impacted which proteins were captured, even though the derivatives had similar metabolism and subcellular localization. rsc.org

The table below provides examples of derivatives explored as chemical probes and their intended applications.

| Derivative/Probe | Target/Application | Key Feature | Reference(s) |

| Aza-SAHA derivatives | Histone Deacetylase 10 (HDAC10) | Selective inhibition | chemrxiv.org |

| Fluorescence-labeled TAK779 analogs | Chemokine receptor CCR5 / Cellular imaging | Fluorescence labeling | mdpi.com |

| Rhodanine-3-acetic acid derivatives | Bioimaging | Fluorescence properties | mdpi.com |

| Trifunctional fatty acid derivatives | Protein-lipid interactions | Position-dependent photo-crosslinking | rsc.org |

The development of such chemical probes is essential for advancing our understanding of complex biological processes at the molecular level.

Applications in Metabolic Labeling and Imaging in Research

Metabolic labeling is a powerful technique where cells are supplied with a modified version of a natural biomolecule, which they then incorporate into their metabolic pathways. thermofisher.com This allows for the tracking and visualization of these molecules and the processes they are involved in. Derivatives of folic acid and other small molecules are increasingly being used for metabolic labeling and imaging. nih.gov

One common strategy involves bioorthogonal labeling reagents, which are molecules with functional groups that can undergo specific chemical reactions within a biological system without interfering with native processes. thermofisher.com For instance, azido (B1232118) and alkynyl groups can be introduced into biomolecules and then detected via "click chemistry." thermofisher.com This has been applied to the study of sialic acids, where cells are fed alkynyl-modified sugars. nih.gov The efficiency of this labeling was found to be sensitive to the precise structure of the sugar analogue. nih.gov

This metabolic labeling approach has been used to visualize peptidoglycan in bacteria, providing insights into bacterial growth, division, and antibiotic susceptibility. nih.gov D-amino acid derivatives with specific functionalities can be incorporated into the peptidoglycan of bacteria, enabling their visualization and even targeted therapies. nih.gov A two-step labeling process, involving metabolic incorporation of an azido-modified D-lysine followed by click chemistry with a fluorescent probe, has been used to assess the vitality of probiotics. rsc.org

In the context of cancer research, folic acid itself has been used as a targeting moiety for the delivery of imaging agents. rsc.org For example, carbon dots, which are fluorescent nanomaterials, have been conjugated with folic acid to specifically target cancer cells that overexpress the folate receptor, enabling cellular imaging. rsc.org Furthermore, 18F-labeled folic acid derivatives have been developed for positron emission tomography (PET) imaging of the folate receptor, which is a valuable target in cancer diagnostics. nih.gov

The table below summarizes various applications of metabolic labeling and imaging using derivatives of folic acid and other relevant molecules.

| Application | Probe/Method | Biological System/Target | Reference(s) |

| Sialic Acid Labeling | Alkynyl-modified sugars | Sialic acid biosynthesis pathway | nih.gov |

| Peptidoglycan Visualization | D-amino acid derivatives | Bacterial cell wall | nih.gov |

| Probiotic Vitality Assay | Azido-modified D-lysine and click chemistry | Probiotic bacteria | rsc.org |

| Cancer Cell Imaging | Folic acid-conjugated carbon dots | Folate receptor on cancer cells | rsc.org |

| PET Imaging | 18F-labeled folic acid derivatives | Folate receptor | nih.gov |

These research applications demonstrate the power of using modified biomolecules to gain a deeper understanding of biological systems and to develop new diagnostic tools.

Theoretical and Computational Studies of 9 Oxofolic Acid

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule like 9-Oxofolic acid. These methods provide detailed insights into molecular geometry and electronic structure, which in turn dictate the molecule's reactivity.

Molecular Reactivity: The reactivity of a molecule can be predicted by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net

Global reactivity descriptors, derived from these orbital energies, provide a quantitative measure of a molecule's reactivity. researchgate.netkemalapublisher.com These descriptors help in understanding the chemical behavior of the molecule. For instance, a study on folic acid using DFT at the B3LYP/6-311G level calculated these parameters to understand its reactivity. researchgate.net Similar calculations for this compound would reveal how the introduction of the oxo group at the C9 position alters its electronic properties compared to the parent folic acid.

| Descriptor | Formula | Interpretation | Hypothetical Value (for illustrative purposes) |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. | 6.5 eV |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. | 2.0 eV |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. | 4.5 eV |

| Chemical Potential (μ) | μ = -(I+A)/2 | The escaping tendency of electrons from a system. | -4.25 eV |

| Chemical Hardness (η) | η = (I-A)/2 | Resistance to change in electron distribution. | 2.25 eV |

| Global Electrophilicity (ω) | ω = μ²/2η | The ability of a molecule to accept electrons. | 4.01 eV |

This interactive table illustrates global reactivity descriptors that can be calculated using DFT. The values are hypothetical and serve to explain the concepts.

Molecular Dynamics Simulations of Interactions with Biomolecules

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. mdpi.com This method is invaluable for understanding how a ligand like this compound interacts with biological macromolecules, such as enzymes or receptors. Given that folic acid's biological activity involves interaction with targets like Dihydrofolate Reductase (DHFR) and Folate Receptor α (FRα), MD simulations can predict how the structural modification in this compound affects these interactions. nih.govunpad.ac.idmdpi.com

MD simulations can provide insights into:

Binding Stability: By simulating the ligand-protein complex in a dynamic, solvated environment, researchers can assess the stability of the binding. Root Mean Square Deviation (RMSD) plots are used to track the conformational changes of the protein and ligand over the simulation time, with stable binding indicated by low and converging RMSD values. mdpi.commdpi.com

Interaction Analysis: MD allows for a detailed analysis of the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand in the binding pocket. conicet.gov.aroup.com For example, studies on folic acid's interaction with FRα have identified key amino acid residues like Asp81 as crucial for binding. unpad.ac.idmdpi.com An MD simulation of this compound would reveal if it maintains these critical interactions or if the C9-oxo group introduces new favorable or unfavorable contacts.

Conformational Changes: The binding of a ligand can induce conformational changes in the protein that are essential for its function. MD simulations can capture these dynamic changes, providing a more complete picture of the biological effect of the ligand. acs.org

Commonly used software packages for such simulations include AMBER, GROMACS, and NAMD, which employ force fields like ff14SB and GAFF to model the interactions between atoms. unpad.ac.idoup.comresearchgate.net

In Silico Screening and Drug Design Methodologies (Excluding Clinical Outcomes)

In silico methodologies have become a cornerstone of modern drug discovery, enabling the rapid and cost-effective screening of large chemical libraries. kemalapublisher.comresearchgate.netkemalapublisher.com These computational techniques can be broadly categorized into structure-based and ligand-based approaches, both of which could be applied to assess the potential biological relevance of this compound.

Structure-Based Virtual Screening: This method relies on the known 3D structure of a biological target. Molecular docking is the most common technique, where a ligand is computationally placed into the binding site of a protein to predict its binding conformation and affinity. kemalapublisher.comresearchgate.net For this compound, docking studies against DHFR or FRα would predict its binding energy and pose, which could then be compared to that of folic acid or known inhibitors like methotrexate (B535133) to gauge its potential as an inhibitor or binder. researchgate.netnih.gov

Ligand-Based Virtual Screening: When the structure of the target is unknown, ligand-based methods can be used. These approaches rely on the principle that molecules with similar structures often have similar biological activities.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activity. mdpi.comnih.govresearchgate.net By developing a QSAR model based on a set of known folate analogues, the activity of this compound could be predicted based on its calculated molecular descriptors.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to interact with a specific target. A pharmacophore model built from known active ligands could be used to screen for new compounds, including this compound, that fit the model. nih.gov

These in silico screening methods help prioritize compounds for further experimental testing, streamlining the early phases of drug discovery without providing information on clinical outcomes.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is essential for their characterization and identification. Furthermore, it can be used to model potential reaction pathways, such as degradation or metabolism.

Prediction of Spectroscopic Properties: DFT calculations can accurately predict vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netscirp.orgscirp.org By comparing the computationally predicted spectra of a proposed structure like this compound with experimental data, its chemical identity can be confirmed. For example, a combined experimental and computational study of pyrimethamine, an antifolate drug, demonstrated a high correlation between theoretical and experimental spectroscopic data, aiding in the complete vibrational assignment. scirp.org

| Vibrational Mode | Experimental Frequency (cm⁻¹) (Example) | Calculated Frequency (cm⁻¹) (Example) |

| C=O Stretch | 1690 | 1705 |

| N-H Bend | 1650 | 1662 |

| Aromatic C-C Stretch | 1580 | 1595 |

| C-N Stretch | 1340 | 1355 |

This interactive table provides an illustrative comparison of hypothetical experimental and calculated vibrational frequencies, which is a common method for validating a molecule's structure.

Prediction of Reaction Pathways: Theoretical methods can be used to map out the potential energy surface of a chemical reaction. This allows for the identification of transition states and the calculation of activation energies, providing insight into the kinetics and thermodynamics of a reaction. For this compound, this could be used to study its formation from the oxidation of folic acid or its further degradation pathways. For instance, DFT calculations have been used to study the photolysis of folic acid, identifying the likely products and intermediates.

Future Research Directions and Emerging Avenues

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Understanding

The advent of "omics" technologies offers a powerful lens through which to understand the subtle impacts of molecules like 9-Oxofolic acid on biological systems. humanspecificresearch.org These technologies enable the large-scale study of biological molecules, providing a holistic view of an organism's functions. humanspecificresearch.orgmdpi.com By integrating proteomics (the study of proteins) and metabolomics (the study of metabolites), researchers can move beyond a one-dimensional view of this compound to a systems-level understanding of its interactions.

Metabolomics can precisely quantify the levels of this compound and other related metabolites in various biological samples, offering insights into the metabolic pathways it influences. nih.govresearchgate.net For instance, integrated analyses have successfully revealed disruptions in amino acid and lipid metabolism in various conditions by simultaneously studying proteins and metabolites. nih.govfrontiersin.org Applying this approach to this compound could elucidate its specific metabolic fate and identify novel biomarkers associated with its presence. By comparing the metabolomic and proteomic profiles of cells or tissues exposed to this compound versus folic acid, scientists can pinpoint unique changes in protein expression and metabolic pathways. nih.gov This could reveal whether this compound has distinct biological roles or if it primarily acts by perturbing folate metabolism. Such studies have been used to understand complex diseases and the effects of environmental stressors on organisms. nih.govfrontiersin.org

Proteomics can identify proteins that are differentially expressed or modified in the presence of this compound. nih.gov This could include enzymes involved in its formation or degradation, as well as proteins whose function is altered by its presence. The integration of these datasets can build comprehensive models of the molecular interactions of this compound, clarifying its role within the broader context of cellular metabolism and signaling. frontiersin.org

Development of Advanced Biosensors for this compound Detection in Research

Rapid, sensitive, and selective detection of this compound is crucial for advancing research into its biological functions. While current analytical methods exist, the development of advanced biosensors promises real-time monitoring and high-throughput screening capabilities. nih.gov A biosensor is an analytical device that combines a biological recognition element with a transducer to convert a biological response into a measurable signal. frontiersin.orgmdpi.com

Future research will likely focus on creating biosensors specifically tailored for this compound. These could be based on several platforms:

Electrochemical Biosensors: These devices measure changes in electrical signals (like current or potential) that occur when the target molecule interacts with the sensor surface. frontiersin.org They are known for their high sensitivity, rapid response, and potential for miniaturization. frontiersin.org Research into folic acid detection has utilized materials like functionalized polypyrrole to create sensitive electrochemical sensors, a technique that could be adapted for this compound. nih.gov

Optical Biosensors: These sensors rely on changes in optical properties, such as fluorescence or surface plasmon resonance, upon analyte binding. mdpi.com Nanoparticle-based optical sensors, using gold nanoparticles or quantum dots, offer enhanced sensitivity and are being developed for a wide range of biomolecules. mdpi.compeersalleyconferences.com

Nanobiosensors: The integration of nanomaterials, such as metal-oxide nanoparticles, into biosensor design can significantly improve sensitivity and performance. mdpi.com These materials provide a high surface-area-to-volume ratio, enhancing the interaction with the target molecule.

The development of such biosensors would enable researchers to accurately measure this compound concentrations in complex biological fluids and track its dynamics within living cells, providing invaluable data for both basic research and potential diagnostic applications. nih.gov

Exploration of Its Role in Non-Mammalian Biological Systems

While folate metabolism is universal, the specific roles of its derivatives can vary significantly across different life forms. The exploration of this compound in non-mammalian systems, such as bacteria, insects, and plants, represents a significant frontier. These organisms often feature unique biochemical pathways and complex symbiotic relationships where small molecules play critical roles in communication and defense. embopress.orgnih.gov

Insects and Bacteria: Many insects rely on symbiotic bacteria for essential nutrients, including B vitamins. nih.gov The gut microbiome of insects can synthesize a variety of small molecules that influence the insect's interaction with host plants. embopress.org Research has shown that bacteria in the oral secretions of insects can produce N-acyl amino acids that modulate plant defenses. embopress.org Investigating whether this compound is produced by insect symbionts or if it can influence these intricate insect-plant-microbe interactions is a promising area of research. Proteomic analysis of honeydew from plant-sucking insects has revealed a complex mixture of proteins from the insect, the host plant, and associated bacteria, highlighting the chemical complexity of these interactions. mdpi.com

Plants: Plants synthesize their own folates, which are crucial for growth and development. They also respond to a variety of chemical signals from their environment, including compounds produced by herbivores and microbes. embopress.org Phytoplasmas, a type of bacteria, can manipulate plant development and insect vector behavior through chemical signals. nih.gov Future studies could explore whether this compound or similar compounds play a role in plant defense signaling or are part of the chemical arsenal (B13267) in plant-pathogen conflicts. The application of omics technologies is already accelerating the discovery of bioactive compounds in plants. nih.govfrontiersin.org

By studying this compound in these diverse biological contexts, researchers may uncover novel ecological roles and biochemical functions that are not apparent in mammalian systems.

Novel Applications in Chemical Biology and Synthetic Biology